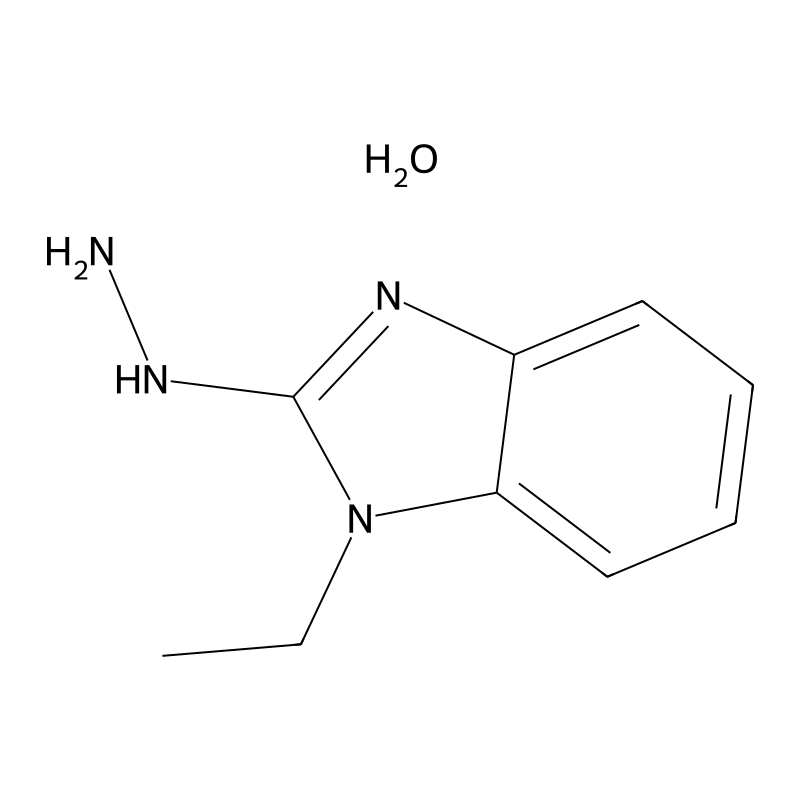

1-Ethyl-2-hydrazino-1H-benzimidazole hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethyl-2-hydrazino-1H-benzimidazole hydrate is a chemical compound with the empirical formula and a molecular weight of 194.23 g/mol. This compound features a bicyclic structure, consisting of a benzene ring fused to an imidazole ring, with an ethyl group attached to one nitrogen atom and a hydrazino group linked to the carbon atom at position two. The compound is typically encountered in its hydrated form, which includes a water molecule in its structure .

- Antimicrobial agents: Hydrazones have been explored for their antimicrobial properties []. EBH might possess similar activity, but this is purely speculative and requires investigation.

- Metal chelation: Hydrazones can form complexes with metal ions. EBH might have the ability to chelate specific metals, but again, this is a hypothesis that needs research verification.

- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.

- Reduction: It can undergo reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydrazino group may engage in substitution reactions with electrophiles, leading to various substituted benzimidazole derivatives.

These reactions are facilitated by common reagents and conditions, including organic solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon).

Research indicates that 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate exhibits potential biological activities. It has been studied for:

- Antimicrobial Properties: The compound shows promise in inhibiting the growth of certain microorganisms.

- Anticancer Activity: Preliminary studies suggest it may possess anticancer properties, making it a candidate for further medicinal research.

The mechanism of action likely involves interactions with molecular targets such as enzymes and receptors, where the hydrazino group forms covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

The synthesis of 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate typically involves the reaction of 1-ethylbenzimidazole with hydrazine hydrate under controlled conditions. This reaction is usually conducted in solvents like ethanol or methanol and requires heating to facilitate the formation of the product. Following the reaction, purification through recrystallization is commonly performed to obtain the desired compound in pure form .

This compound finds utility across various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Ongoing research explores its potential as a therapeutic agent against various diseases.

- Industry: It is utilized in developing new materials with specific properties, including polymers and coatings .

Studies on 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate have focused on its interactions within biological systems. The presence of the hydrazino group suggests potential for forming hydrogen bonds with other molecules, influencing its solubility and biological interactions. Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzimidazole | Basic structure without substituents | Known for broad biological activities |

| 2-Hydrazinobenzimidazole | Contains a hydrazine group | Exhibits enhanced reactivity due to hydrazine |

| 1-Methyl-2-hydrazino-1H-benzimidazole | Methyl substitution instead of ethyl | Potentially different pharmacological properties |

| 5-Fluorobenzimidazole | Fluorine substitution at position five | Notable for its anticancer activity |

The unique aspect of 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate lies in its combination of an ethyl group and a hydrazino group, which may impart distinct biological activities compared to similar compounds. Its specific interactions and reactivity patterns warrant further exploration within medicinal chemistry contexts .